molecular formula C17H18ClN3O4S B2444722 N1-(3-chloro-2-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 899749-05-4

N1-(3-chloro-2-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No. B2444722
CAS RN: 899749-05-4
M. Wt: 395.86
InChI Key: RPRXLTRFFRYHAR-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide, also known as CMPO, is a chemical compound that has been widely used in scientific research. CMPO is a type of oxalamide that has shown promising results in various applications, including as a chelating agent, an extractant, and a ligand for metal ions.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodology : A novel synthetic approach for oxalamides, including compounds like N1-(3-chloro-2-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide, involves acid-catalyzed rearrangement of oxirane derivatives. This method is simple, efficient, and yields a variety of oxalamides, indicating a broad applicability in synthesizing such compounds (Mamedov et al., 2016).

  • Molecular Structure Analysis : Studies have analyzed the molecular structure of oxalamide compounds, which is critical for understanding their chemical properties and potential applications. The angles and bonds within these molecules have been extensively characterized, providing insights into their chemical behavior (Wang et al., 2016).

Applications in Catalysis

  • Catalytic Reactions : Oxalamides, such as the compound , have been used as ligands in catalytic reactions. Their unique molecular structure makes them effective in facilitating various chemical transformations, indicating potential uses in industrial and synthetic chemistry (Chen et al., 2023).

Material Science and Coordination Chemistry

  • Coordination Polymers : Research has explored the use of oxalamide compounds in the formation of coordination polymers. These materials have potential applications in fields like material science and nanotechnology, where the formation of complex structures at the molecular level is crucial (Lee et al., 2022).

  • Supramolecular Assembly : The ability of oxalamide derivatives to form helical supramolecular structures has been documented. This property is significant for developing advanced materials with specific molecular architectures (González-González et al., 2013).

Pharmaceutical Research

  • Cytotoxicity and Anticancer Potential : Certain oxalamide compounds have shown cytotoxic activity against tumor cells in vitro. This suggests a potential for further research into their use as anticancer agents, although direct studies on N1-(3-chloro-2-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide are not available (Durgun et al., 2016).

properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-11-14(18)3-2-4-15(11)21-17(23)16(22)20-10-9-12-5-7-13(8-6-12)26(19,24)25/h2-8H,9-10H2,1H3,(H,20,22)(H,21,23)(H2,19,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRXLTRFFRYHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-2-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

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